1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride

Descripción general

Descripción

1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride is a chemical compound that is not intended for human or veterinary use. It is used only for research purposes . The molecular formula of this compound is C17H20BrClN2O2S and it has a molecular weight of 431.8 g/mol.

Molecular Structure Analysis

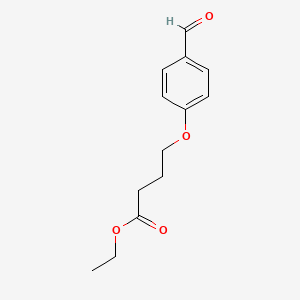

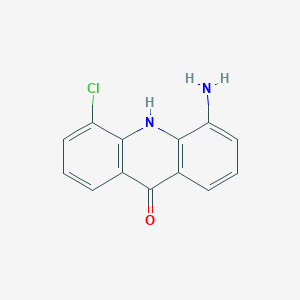

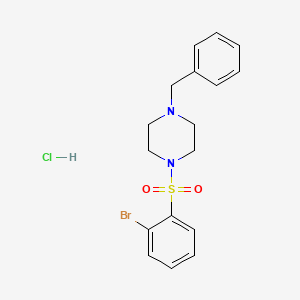

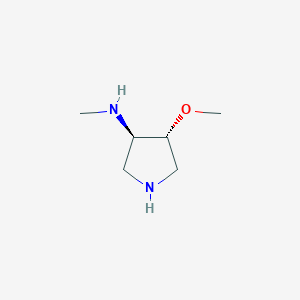

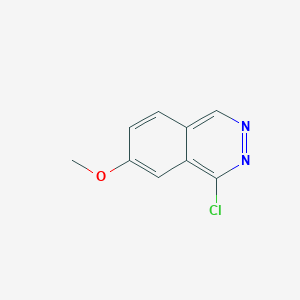

The molecular structure of 1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride consists of a piperazine ring substituted with a benzyl group and a 2-bromophenylsulfonyl group. The InChI code for this compound is 1S/C17H19BrN2O2S/c18-16-6-8-17 (9-7-16)23 (21,22)20-12-10-19 (11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14H2 .Aplicaciones Científicas De Investigación

Metabolism and Drug Development : One study investigated the metabolism of Lu AA21004, a novel antidepressant, revealing insights into its oxidative metabolism pathways in human liver microsomes and the involvement of various cytochrome P450 enzymes (Hvenegaard et al., 2012). Although not directly related to "1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride," this research underscores the importance of understanding the metabolic pathways and enzyme interactions of chemically related compounds in drug development.

Chemical Synthesis and Material Science : The chemical reactivity and potential applications of related piperazine derivatives in synthesizing heterocyclic compounds have been demonstrated. For instance, bromoethylsulfonium salt was used as an effective agent for the synthesis of 6- and 7-membered 1,4-heterocyclic compounds, showcasing the versatility of piperazine-based compounds in organic synthesis (Yar et al., 2009).

Anticancer Research : A study on 1-benzhydryl-sulfonyl-piperazine derivatives highlighted their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation, pointing to the therapeutic potential of sulfonyl-piperazine compounds in cancer treatment (Ananda Kumar et al., 2007).

Crystal Structure Analysis : Crystal structure studies and Hirshfeld surface analysis of novel piperazine derivatives have provided valuable insights into their molecular conformations and intermolecular interactions, which are crucial for designing compounds with desired physical and chemical properties (Kumara et al., 2017).

Pharmacological Applications : Research into substituted piperazines as ligands for melanocortin receptors, which are implicated in a variety of physiological functions including energy homeostasis and sexual function, demonstrates the broad applicability of piperazine derivatives in developing novel therapeutic agents (Mutulis et al., 2004).

Safety and Hazards

The safety data sheet for 1-Benzyl-4-(2-bromophenylsulfonyl)piperazine indicates that it is for R&D use only and not for medicinal, household, or other use . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

Mecanismo De Acción

Target of Action

It is structurally similar to piperazine, which is known to act as a gaba receptor agonist

Mode of Action

Piperazine compounds, in general, mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism

Biochemical Pathways

As a potential GABA receptor agonist, it might influence neurotransmission and related pathways .

Pharmacokinetics

Piperazine is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . The bromophenylsulfonyl moiety could potentially affect these properties.

Result of Action

Based on its structural similarity to piperazine, it might have anthelmintic effects, leading to the paralysis and expulsion of parasites .

Propiedades

IUPAC Name |

1-benzyl-4-(2-bromophenyl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O2S.ClH/c18-16-8-4-5-9-17(16)23(21,22)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15;/h1-9H,10-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNUNKLBFFEDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592219 | |

| Record name | 1-Benzyl-4-(2-bromobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

864759-62-6 | |

| Record name | 1-Benzyl-4-(2-bromobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one](/img/structure/B1628400.png)